ALK inhibitor 2
Overview
Description
ALK inhibitor 2 is a compound used in the treatment of cancers that exhibit alterations in the anaplastic lymphoma kinase (ALK) gene. These alterations include fusions, over-expression, and mutations, which are highly associated with cancer initiation and progression. ALK inhibitors are particularly effective in treating non-small cell lung cancer (NSCLC) that harbors ALK rearrangements .
Mechanism of Action
Target of Action
The primary target of Anaplastic Lymphoma Kinase (ALK) inhibitor 2 is the ALK receptor tyrosine kinase . This receptor is primarily expressed in the nervous system and plays a significant role in the development of the brain and neurons . In certain cancers, such as non-small cell lung cancer (NSCLC), ALK gene rearrangements occur, leading to abnormal signaling and increased cell growth, proliferation, and survival .
Mode of Action
ALK inhibitor 2 functions by binding to the ATP pocket of the abnormal ALK protein, blocking its access to energy and deactivating it . This inhibition prevents phosphorylation and subsequent downstream activation of STAT3 and AKT, resulting in reduced tumor cell viability .
Biochemical Pathways
The ALK signaling pathway is activated in cancer cells primarily through three mechanisms: gene fusions, gene amplification, and activating point mutations . ALK activates multiple pathways, including phospholipase C γ, Janus kinase (JAK)-signal transducer and activator of transcription (STAT), PI3K-AKT, mTOR, sonic hedgehog (SMO and GLI), and MAPK signaling cascades, which affect cell growth, transformation, and anti-apoptotic signaling .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration, the median time to reach maximum concentration in the plasma is around 4 hours, and the mean half-life is approximately 65.2 hours . The exposure of total radioactivity is much higher than that of unchanged this compound in plasma . The mean total recovery of the radiolabeled dose is 93.93% over 504 hours post-dose, with 15.23% in urine and 78.71% in feces .
Result of Action
The action of this compound leads to molecular and cellular effects that inhibit the growth and proliferation of cancer cells. It has shown significant activity in ALK-mutated non-small cell lung cancer (NSCLC), achieving better results in prolonging the progression-free survival and improving the quality of life in comparison to chemotherapy .
Action Environment
The efficacy and safety of this compound can be influenced by various environmental factors. For instance, patient characteristics such as ethnicity can impact the effectiveness of the treatment. Alectinib, an ALK inhibitor, has been found to significantly improve progression-free survival compared to other treatments, particularly for Asian patients . Additionally, the development of resistance to ALK inhibitors is a significant challenge that can influence the compound’s action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
ALK inhibitor 2 interacts with the ALK protein, a receptor tyrosine kinase. The ALK protein is involved in various biochemical reactions, particularly those related to cell growth and proliferation . The inhibitor binds to the ATP-binding site of the ALK kinase domain, preventing the phosphorylation and subsequent activation of ALK . This interaction disrupts the downstream signaling pathways that are critical for tumor growth and survival .
Cellular Effects
This compound has profound effects on cellular processes. It inhibits the proliferation of ALK-positive cancer cells and induces apoptosis . The inhibitor impacts cell signaling pathways, particularly the MAPK/ERK and PI3K/AKT pathways, which are involved in cell proliferation, survival, and differentiation . It also affects gene expression, leading to changes in the expression of genes involved in cell cycle regulation, apoptosis, and other cellular functions .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of the ALK tyrosine kinase activity. By binding to the ATP-binding site of the ALK kinase domain, the inhibitor prevents the autophosphorylation of ALK, thereby inhibiting its activity . This leads to the suppression of the downstream signaling pathways, including the MAPK/ERK and PI3K/AKT pathways . The inhibition of these pathways disrupts the proliferation and survival of cancer cells, leading to cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Initially, there is a rapid decrease in the phosphorylation of ALK and its downstream targets, indicating the inhibition of ALK activity . Over time, there is a decrease in cell proliferation and an increase in apoptosis . The inhibitor is stable and does not degrade significantly over the course of the experiment .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, the inhibitor effectively suppresses tumor growth. At higher doses, adverse effects such as weight loss and hepatotoxicity have been observed . Therefore, determining the optimal dose is crucial for maximizing the anti-tumor effects while minimizing the adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It affects the metabolism of glucose and amino acids by inhibiting the signaling pathways that regulate these processes . The inhibitor may also interact with enzymes involved in drug metabolism, potentially affecting its own metabolism and that of other drugs .
Transport and Distribution
This compound is believed to enter cells via passive diffusion due to its small size and lipophilic nature . Once inside the cell, it binds to the ALK protein, primarily located in the cytoplasm .
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm, where it binds to the ALK protein . The inhibitor does not have any known targeting signals or post-translational modifications that direct it to specific compartments or organelles . Its localization may be influenced by the distribution of its target protein, ALK .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ALK inhibitor 2 typically involves multiple steps, including substitution reactions and the use of acid-binding agents. For example, one method involves the reaction of 2,4,5-trichloropyrimidine with 2-(dimethyl phospho) aniline under the action of an acid-binding agent to obtain an intermediate compound . This intermediate is then further processed through additional chemical reactions to yield the final this compound compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The use of advanced technologies and equipment, such as continuous flow reactors, can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
ALK inhibitor 2 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific type of reaction and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups .
Scientific Research Applications
ALK inhibitor 2 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of ALK inhibition and to develop new synthetic methods for related compounds.
Biology: Employed in cellular and molecular biology research to investigate the role of ALK in cell signaling and cancer progression.
Medicine: Utilized in preclinical and clinical studies to evaluate its efficacy and safety in treating ALK-positive cancers, particularly non-small cell lung cancer
Industry: Applied in the development of new pharmaceuticals and therapeutic agents targeting ALK-related pathways
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to ALK inhibitor 2 include:
Crizotinib: A first-generation ALK inhibitor that also targets ROS1 and c-MET.
Ceritinib: A second-generation ALK inhibitor with better brain penetrance and higher specificity.
Alectinib: Another second-generation ALK inhibitor known for its efficacy and safety profile.
Brigatinib: A second-generation inhibitor that also targets mutated epidermal growth factor receptor (EGFR).
Lorlatinib: A third-generation ALK inhibitor with superior efficacy for patients with brain lesions
Uniqueness
This compound is unique in its ability to overcome resistance mechanisms that develop with other ALK inhibitors. It has shown efficacy in treating tumors with various ALK resistance mutations and has better brain penetrance compared to some first-generation inhibitors .
Properties
IUPAC Name |
2-[[5-chloro-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]-N-methylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClN7O3S/c1-25-35(32,33)21-7-5-4-6-19(21)27-22-17(24)15-26-23(29-22)28-18-9-8-16(14-20(18)34-3)31-12-10-30(2)11-13-31/h4-9,14-15,25H,10-13H2,1-3H3,(H2,26,27,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NURCYJBMLKNYHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=C(C=C(C=C3)N4CCN(CC4)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN7O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10735356 | |
Record name | 2-({5-Chloro-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl}amino)-N-methylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10735356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
518.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
761438-38-4 | |
Record name | 2-({5-Chloro-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl}amino)-N-methylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10735356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What makes Lorlatinib stand out amongst other ALK inhibitors?
A: Lorlatinib is considered a highly potent anaplastic lymphoma kinase (ALK) inhibitor, surpassing the efficacy of earlier generations. [] This is largely attributed to its superior ability to penetrate the central nervous system, evidenced by a low efflux/influx ratio of 1.5. [] This characteristic makes it particularly promising for treating ALK-driven cancers that have spread to the brain. Early clinical trials have shown its effectiveness in patients whose disease progressed despite treatment with first and second-generation ALK inhibitors. []
Q2: How crucial is biomarker testing in guiding first-line treatment for non-small cell lung cancer (NSCLC)?
A: Biomarker testing is absolutely critical for selecting the most effective first-line treatment in patients with NSCLC. [] Specifically, identifying the presence of specific mutations like EGFR, ALK, and ROS1 is crucial. [] For instance, patients with EGFR-positive tumors demonstrate significantly improved responses when treated with EGFR tyrosine kinase inhibitors (TKIs). [] Similarly, ALK inhibitors show marked efficacy in patients harboring ALK-positive tumors. [] The BRAVE study conducted in Japan revealed that confirming biomarker status led to personalized treatment decisions in a significant proportion of NSCLC patients. [] This highlights the importance of widespread biomarker testing to ensure optimal treatment strategies and improve patient outcomes in NSCLC.
Q3: Can you elaborate on the economic implications of using modern oral precision oncology therapies like ALK inhibitors?
A: While precision oncology holds immense promise, the economic sustainability of treatments like ALK inhibitors is a growing concern. [] Research indicates that the cost of many oral targeted anticancer drugs, including those targeting ALK, has risen significantly faster than the consumer price index. [] This trend poses a challenge to both healthcare systems and patients, potentially limiting access to these life-extending treatments. Furthermore, the study found a strong correlation in price increases between different brands of drugs within the same class, raising questions about the true impact of market competition on drug pricing. [] Advocacy efforts and policy changes are urgently needed to address this issue and ensure that precision oncology remains a viable option for patients in the future.
Q4: How can we improve the current situation of biomarker testing for NSCLC in clinical practice?
A: Despite the proven benefits of biomarker-driven therapy in NSCLC, the BRAVE study revealed that a significant portion of patients still do not undergo comprehensive biomarker testing. [] To address this, several strategies can be implemented:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.